molecular formula C8H12O4 B13572122 3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid

3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid

Cat. No.: B13572122
M. Wt: 172.18 g/mol
InChI Key: FUCWPHIBQJUFBW-UHFFFAOYSA-N
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Description

3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methoxy-oxoethyl group and a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-12-7(9)4-5-2-6(3-5)8(10)11/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

FUCWPHIBQJUFBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C(=O)O

Origin of Product

United States

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